molecular formula C6H14N2O B114762 4-Methylpentanehydrazide CAS No. 140157-44-4

4-Methylpentanehydrazide

Cat. No.: B114762
CAS No.: 140157-44-4
M. Wt: 130.19 g/mol
InChI Key: VOBMACGBVNTRGF-UHFFFAOYSA-N
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Description

4-Methylpentanehydrazide is an organic compound with the molecular formula C6H14N2OThe compound is characterized by its relatively high boiling point of 264.7°C at 760 mmHg and a density of 0.946 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylpentanehydrazide can be synthesized through the reaction of 4-methylpentanoic acid with hydrazine. The general procedure involves dissolving the ester precursor in ethanol and adding an aqueous hydrazine solution (55%, 3-4 equivalents). The reaction mixture is then heated to reflux overnight, and the solvent is subsequently removed .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Methylpentanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Oxidation of this compound typically yields corresponding oxides and nitrogen gas.

    Reduction: Reduction reactions produce simpler hydrazine derivatives.

    Substitution: Substitution reactions result in the formation of various substituted hydrazides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Methylpentanehydrazide involves its interaction with specific molecular targets, such as alcohol dehydrogenase. By inhibiting this enzyme, the compound interferes with the metabolism of alcohols, making it useful in treating poisoning cases. The inhibition occurs through the formation of a stable complex with the enzyme, preventing its normal catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylpentanoic acid hydrazide
  • 4-Methyl-valeric acid hydrazide
  • 4-Methylpyrazole

Uniqueness

4-Methylpentanehydrazide is unique due to its specific inhibitory effects on alcohol dehydrogenase, which distinguishes it from other similar compounds. While other hydrazides may have similar chemical properties, this compound’s particular interaction with metabolic enzymes makes it a valuable compound for both research and therapeutic applications.

Properties

IUPAC Name

4-methylpentanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-5(2)3-4-6(9)8-7/h5H,3-4,7H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBMACGBVNTRGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629433
Record name 4-Methylpentanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140157-44-4
Record name 4-Methylpentanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under nitrogen, a solution of 53.8 g (1.68 mol) of anhydrous hydrazine in 300 mL of methanol was cooled to 0° C. and treated with 186 g (1.4 mol) of methyl 4-methylvalerate. The reaction was allowed to warm to ambient temperature and stir overnight prior to stirring at reflux for 4 h. The reaction was concentrated in vacuo giving 166 g (93%) of 4-methylvaleric acid hydrazide as a colorless solid: 49–51° C.; NMR (CDCl3) δ 0.89 (d, J=7 Hz, 6H), 1.48–1.64 (m, 3H), 2.15 (t, J=7 Hz, 2H), 3.91 (br s, 2H), 6.94 (br s, 1H). A 7.86 g (60 mmol) sample of the hydrazide was dissolved in 50 mL of methanol and treated with 7.8 g (60 mmol) of ethyl iminovalerate under nitrogen. The reaction was stirred at reflux overnight and concentrated in vacuo. Purification by silica gel chromatography (Waters Prep-500A) using ethyl acetate/hexane (40:60) gave 9.6 g (82.%) of 3-butyl-5-isopentyl-1H-1,2,4-triazole as a colorless solid which melts close to ambient temperature: NMR (CDCl3) δ 0.81–0.90 (m, 9H), 1.25–1.40 (m, 2H), 1.47–1.74 (m, 5H), 2.70 (t, J=7 Hz, 4H); MS (FAB) m/e (rel intensity) 196 (100); HRMS. Calcd for M+H: 196.1814. Found: 196.1832.
Quantity
53.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
186 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 0.157 g of (E)-2(R)-[1(S)-[(tetrahydro-2(RS)-pyranyloxy)carbamoyl]-4-phenyl-3-butenyl]-2′-isobutyl-methylvalerohydrazide in 5 ml of dimethylformamide was treated at room temperature under nitrogen with 0.250 g of 2-[N-(9-fluorenylmethyloxycarbonyl)-4-piperidine]acetic acid and 0.132 g of 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride. The mixture was stirred overnight at room temperature and evaporated. The residue was dissolved in ethyl acetate and washed with 5% aqueous citric acid solution, 5% aqueous sodium hydrogen carbonate solution, saturated sodium chloride solution, and then dried over anhydrous magnesium sulphate and evaporated to give 0.500 g of (E)-2(R)-[1(S)-[(tetrahydro-2(RS)-pyranyloxy)carbamoyl]-4-phenyl-3-butenyl]-2′-isobutyl-2′-2-(N-(9-fluorenylmethyloxycarbonyl)-4-piperidyl)acetyl]-4-methylvalerohydrazide in the form of a clear oil.
[Compound]
Name
2-[N-(9-fluorenylmethyloxycarbonyl)-4-piperidine]acetic acid
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.132 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

In a manner analogous to that described in Example 2, parts (iii)-(v), starting from 4-tert-butyl hydrogen 3(S)-[(tetrahydro-2H-pyran-4-ylidene)ethyl]-2(R)-isobutylsuccinate and isobutylhydrazine and using trimethylsilyl trifluoromethanesulphonate in 1,4-dioxane instead of trifluoroacetic acid to deprotect the tertiary butyl ester there was obtained 2(R)-[3-(tetrahydro-2H-pyran-4-ylidene)-1(S)-[(tetrahydro-2(RS)-pyranyloxy)carbamoyl]-propyl]-2′-isobutyl-2′-methanesulphonyl)-4-methylvalerohydrazide in the form of an off-white solid.
Name
4-tert-butyl hydrogen 3(S)-[(tetrahydro-2H-pyran-4-ylidene)ethyl]-2(R)-isobutylsuccinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
isobutylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
tertiary butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylpentanehydrazide
Reactant of Route 2
4-Methylpentanehydrazide
Reactant of Route 3
4-Methylpentanehydrazide
Reactant of Route 4
4-Methylpentanehydrazide
Reactant of Route 5
4-Methylpentanehydrazide
Reactant of Route 6
4-Methylpentanehydrazide

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